Predicted Lipophilicity (clogP): 3,5‑Dimethyl vs. 3,4‑Dimethyl Substitution Pattern
The 3,5‑dimethyl substitution on the benzamide ring confers a distinct lipophilicity profile compared to the 3,4‑dimethyl regioisomer. Calculated clogP for the 3,5‑dimethyl derivative is approximately 3.23, whereas the 3,4‑dimethyl isomer has a calculated clogP of 3.23 as well – the values are essentially indistinguishable by standard in silico methods, indicating that lipophilicity alone does not differentiate the two regioisomers [REFS‑1]. However, the topological polar surface area (TPSA) may differ slightly due to the symmetry of the 3,5‑substitution (predicted TPSA ≈ 38.9 Ų for the 3,4‑dimethyl isomer), with the 3,5‑dimethyl isomer expected to exhibit a very similar TPSA [REFS‑1]. The methyl groups in the meta positions create a symmetric steric environment around the amide carbonyl, which can influence hydrogen‑bonding geometry with target proteins relative to the asymmetric 3,4‑pattern.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.23 (3,5‑dimethyl isomer) |
| Comparator Or Baseline | 3,4‑dimethyl isomer: clogP ≈ 3.23 |
| Quantified Difference | ΔclogP ≈ 0 (negligible difference by standard algorithms) |
| Conditions | In silico prediction using ALOGPS/ACD/Labs algorithms; experimental logP not reported for either compound |
Why This Matters
The virtual indistinguishability of clogP values means that solubility‑ or permeability‑based differentiation between the two regioisomers is unlikely, placing the burden of differentiation on target‑specific pharmacodynamic parameters that have not yet been experimentally measured.
